molecular formula C19H21NO5 B4407358 [3-[2-(3,4-Dimethoxyphenyl)ethylcarbamoyl]phenyl] acetate

[3-[2-(3,4-Dimethoxyphenyl)ethylcarbamoyl]phenyl] acetate

Cat. No.: B4407358
M. Wt: 343.4 g/mol
InChI Key: SEYXUPKTOXNRSC-UHFFFAOYSA-N
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Description

[3-[2-(3,4-Dimethoxyphenyl)ethylcarbamoyl]phenyl] acetate is an organic compound that belongs to the class of phenyl acetates This compound is characterized by the presence of a phenyl ring substituted with an acetate group and a carbonyl group linked to an aminoethyl chain bearing two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-(3,4-Dimethoxyphenyl)ethylcarbamoyl]phenyl] acetate typically involves multiple steps:

    Formation of the Aminoethyl Chain: The initial step involves the synthesis of 2-(3,4-dimethoxyphenyl)ethylamine. This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon.

    Coupling with Phenyl Acetate: The aminoethyl chain is then coupled with phenyl acetate through a carbamoylation reaction. This involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with phenyl chloroformate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[3-[2-(3,4-Dimethoxyphenyl)ethylcarbamoyl]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • **Oxidation

Properties

IUPAC Name

[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13(21)25-16-6-4-5-15(12-16)19(22)20-10-9-14-7-8-17(23-2)18(11-14)24-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYXUPKTOXNRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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